molecular formula C160H258N46O46 B1257255 (3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 159427-08-4

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B1257255
CAS No.: 159427-08-4
M. Wt: 3562 g/mol
InChI Key: MHCMFKNGHCJIDZ-RQYGEWOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid, is a linear 28-residue amino acid peptide originally isolated from mammalian intestines. This peptide is known for its potent vasodilatory activity and its role as a neurotransmitter in both the central and peripheral nervous systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vasoactive intestinal octacosapeptide involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process typically starts with the attachment of the C-terminal amino acid to a solid resin support. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of vasoactive intestinal octacosapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is synthesized in bulk, followed by purification and quality control measures to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Vasoactive intestinal octacosapeptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vasoactive intestinal octacosapeptide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of vasoactive intestinal octacosapeptide involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The peptide primarily acts through the vasoactive intestinal peptide receptors, which are G-protein-coupled receptors. Upon binding, the receptors activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Vasoactive intestinal octacosapeptide is part of a family of peptides that includes:

  • Helodermin
  • Pituitary adenylate cyclase-activating polypeptide (PACAP)
  • Peptide histidine isoleucineamide (PHI)
  • Peptide histidine methionamide (PHM)

These peptides share similar structures and functions but differ in their specific amino acid sequences and biological activities. Vasoactive intestinal octacosapeptide is unique in its potent vasodilatory activity and its widespread distribution in both the central and peripheral nervous systems .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C160H258N46O46/c1-17-18-37-98(134(226)180-84(10)131(223)179-85(11)132(224)183-99(38-22-28-57-161)135(227)187-102(41-25-31-60-164)139(231)196-111(68-92-45-49-95(212)50-46-92)148(240)195-110(66-82(6)7)147(239)199-116(73-122(169)217)153(245)206-158(250)128(87(13)208)203-124(219)77-176-123(218)76-177-133(225)97-43-27-33-62-174-107(71-120(167)215)143(235)194-109(65-81(4)5)146(238)188-101(136(228)184-97)40-24-30-59-163)185-141(233)105(53-55-119(166)214)190-137(229)100(39-23-29-58-162)186-138(230)104(44-34-63-175-160(171)172)189-145(237)108(64-80(2)3)193-140(232)103(42-26-32-61-165)191-156(248)129(88(14)209)204-151(243)112(69-93-47-51-96(213)52-48-93)197-150(242)115(72-121(168)216)198-142(234)106(192-157(249)130(89(15)210)205-152(244)113(67-91-35-20-19-21-36-91)201-155(247)127(170)83(8)9)54-56-126(222)252-159(251)86(12)181-144(236)117(74-125(220)221)200-154(246)118(78-207)202-149(241)114(182-90(16)211)70-94-75-173-79-178-94/h19-21,35-36,45-52,75,79-89,97-118,127-130,174,207-210,212-213H,17-18,22-34,37-44,53-74,76-78,161-165,170H2,1-16H3,(H2,166,214)(H2,167,215)(H2,168,216)(H2,169,217)(H,173,178)(H,176,218)(H,177,225)(H,179,223)(H,180,226)(H,181,236)(H,182,211)(H,183,224)(H,184,228)(H,185,233)(H,186,230)(H,187,227)(H,188,238)(H,189,237)(H,190,229)(H,191,248)(H,192,249)(H,193,232)(H,194,235)(H,195,240)(H,196,231)(H,197,242)(H,198,234)(H,199,239)(H,200,246)(H,201,247)(H,202,241)(H,203,219)(H,204,243)(H,205,244)(H,220,221)(H4,171,172,175)(H,206,245,250)/t84-,85-,86-,87+,88+,89+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,127-,128-,129-,130-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCMFKNGHCJIDZ-RQYGEWOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C2CCCCNC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCCN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)NC(=O)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C160H258N46O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166659
Record name Ro 25-1553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159427-08-4
Record name Ro 25-1553
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159427084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 25-1553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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